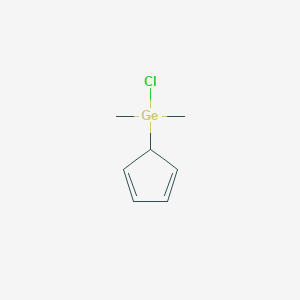![molecular formula C24H20N4O4 B14585047 1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione CAS No. 61600-41-7](/img/structure/B14585047.png)
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two methoxyphenyl hydrazinylidene groups attached to a naphthalene-2,3-dione core. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione typically involves the condensation of 2-methoxyphenylhydrazine with naphthalene-2,3-dione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted methoxyphenyl derivatives.
科学研究应用
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydrazinylidene groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the modulation of signaling pathways. Additionally, the compound’s ability to undergo redox reactions may contribute to its antioxidant properties, protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
1,4-Bis[2-(4-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione: Similar structure but with methoxy groups in different positions.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Different core structure but similar methoxyphenyl groups.
N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives: Different core structure but similar hydrazinylidene groups.
Uniqueness
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. Its distinct structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
61600-41-7 |
|---|---|
分子式 |
C24H20N4O4 |
分子量 |
428.4 g/mol |
IUPAC 名称 |
1,4-bis[(2-methoxyphenyl)hydrazinylidene]naphthalene-2,3-dione |
InChI |
InChI=1S/C24H20N4O4/c1-31-19-13-7-5-11-17(19)25-27-21-15-9-3-4-10-16(15)22(24(30)23(21)29)28-26-18-12-6-8-14-20(18)32-2/h3-14,25-26H,1-2H3 |
InChI 键 |
XHUFRIYOJPRPFT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NN=C2C3=CC=CC=C3C(=NNC4=CC=CC=C4OC)C(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


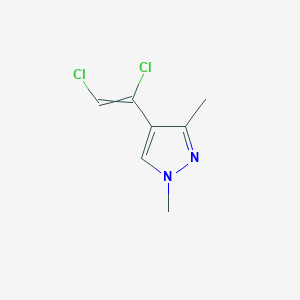




![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
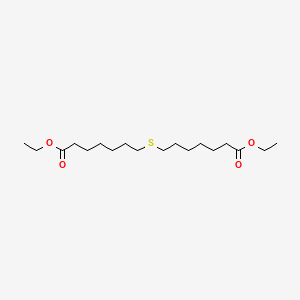
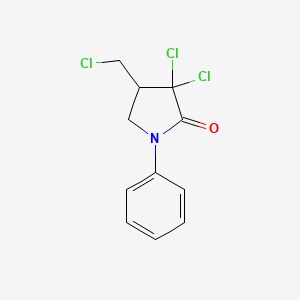
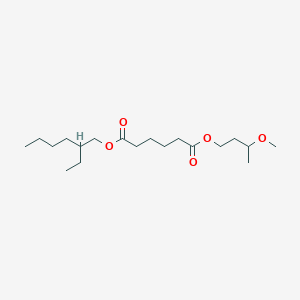
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)

